(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
Description
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS: 940506-00-3) is a synthetic organic compound characterized by a conjugated α,β-unsaturated ketone backbone (4-oxo-2-butenoic acid) functionalized with an ethylanilino-substituted benzamide moiety. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), and it is classified as an irritant (Xi hazard symbol) . The compound is commercially available for research purposes, priced at $284.00 for 500 mg .
Structurally, the compound features:
- An (E)-configured double bond in the butenoic acid chain.
- A 4-oxo group conjugated to the α,β-unsaturated system.
- A para-substituted anilino group with an ethylanilino carbonyl substituent.
Properties
IUPAC Name |
(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLIFLUHDJFRM-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves the reaction of ethylaniline with a suitable carbonyl compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Anilino Carbonyl Derivatives
The following compounds share the 4-oxo-2-butenoic acid backbone but differ in substituents on the anilino carbonyl group:
Key Observations :
- Synthetic Flexibility: Diethylamino and butylamino variants prioritize synthetic adaptability, as seen in their commercial availability and use in medicinal chemistry .
- Solubility: Branched substituents (e.g., 3-methylbutanoyl) may reduce crystallinity, improving solubility in organic solvents .
Functional Group Modifications
Compounds with alternative functional groups on the anilino ring:
Key Observations :
- Sulfonyl vs.
- Enantiomer Complexity: Sulfanyl derivatives (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid) exist as R/S enantiomers, complicating synthesis and purification .
Biological Activity
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, also known by its CAS number 941420-42-4, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C19H18N2O4
- Molecular Weight : 338.36 g/mol
- CAS Number : 941420-42-4
The compound exhibits a range of biological activities primarily attributed to its structural features, which allow it to interact with various biological targets. Research suggests that it may function as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been studied for their ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, which has implications in cancer therapies, particularly breast cancer treatment .
Antitumor Activity
Several studies have indicated the potential antitumor properties of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines. For instance, a study on similar compounds demonstrated significant cytotoxic effects against human breast cancer cells, suggesting that (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid could exhibit comparable effects .
Aromatase Inhibition
Aromatase inhibitors are critical in managing estrogen-dependent tumors. Research has highlighted that (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid may act as an aromatase inhibitor. In vitro studies have shown that the compound can significantly reduce aromatase activity, leading to decreased estrogen levels in treated cells .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid on various cancer cell lines.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant inhibition of cell growth at concentrations as low as 10 µM.
-
Aromatase Inhibition Assays :
- Objective : To assess the inhibitory effect of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid on aromatase activity.
- Methodology : The assay involved incubating the compound with human placental microsomes and measuring estradiol production.
- Results : The compound demonstrated a significant reduction in estradiol production, confirming its potential as an aromatase inhibitor.
Data Tables
| Study Type | Target Cell Line | IC50 (µM) | Aromatase Inhibition (%) |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast Cancer) | 10 | N/A |
| Aromatase Inhibition Assay | Human Placental Microsomes | N/A | 75% |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid?
- Methodological Answer : Synthesis requires multi-step organic reactions, including condensation of ethylaniline derivatives with maleic anhydride or similar precursors. Critical parameters include maintaining precise temperature control (e.g., 60–80°C for amide bond formation), pH adjustment to stabilize intermediates, and reaction time optimization to maximize yield and purity. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:anhydride) are also crucial .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
- NMR : ¹H NMR can resolve the (E)-configuration of the double bond (δ 6.5–7.5 ppm for vinyl protons) and aromatic substituents. ¹³C NMR confirms carbonyl carbons (~170–180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 394.38 for C₂₁H₁₈N₂O₆) .
Q. What functional groups are critical for quantification in analytical assays?
- Methodological Answer : Target the carboxyl (-COOH), carbonyl (C=O), and anilino (-NH-) groups. Potentiometric titration quantifies acidic protons, while UV-Vis spectroscopy (λ ~250–300 nm) leverages conjugation in the butenoic acid backbone. HPLC with a C18 column and acetonitrile/water gradient separates impurities .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?
- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) assess binding affinity to proteins (e.g., kinases). For example, the conjugated enone system may act as a Michael acceptor, covalently binding cysteine residues. In vitro assays (e.g., antiproliferative activity in cancer cell lines) paired with siRNA knockdowns identify target pathways .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Conduct meta-analysis with standardized assays (e.g., fixed IC₅₀ protocols) and control for substituent effects. For instance, electron-withdrawing groups on the anilino moiety (e.g., -NO₂) may enhance bioactivity, while steric bulk reduces it. Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .
Q. What computational models predict the compound’s structure-activity relationships (SAR)?
- Methodological Answer : Apply CP-MLR (Combinatorial Protocol in Multiple Linear Regression) with topological descriptors (e.g., Wiener index, electron density maps). Substituents at the 3' and 5' positions on the anilino ring map distinct bioactivity domains: compact aromatic groups favor antimalarial activity, while unsaturated branches enhance anticancer potential .
Q. How do substituents on the anilino moiety influence reactivity and bioactivity?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity of the anilino nitrogen, enhancing amide bond stability. Conversely, halogenated derivatives (e.g., -Cl) improve metabolic resistance. SAR studies show 4-methylanilino analogs exhibit 63.5% yield and higher cytotoxicity (e.g., IC₅₀ = 12 µM in HeLa cells) compared to unsubstituted analogs .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated degradation studies:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for 72 hours.
- Oxidative Stability : Expose to H₂O₂ (0.3% v/v); track carbonyl reduction via IR.
- Photostability : Use a light cabinet (ICH Q1B guidelines) to simulate UV exposure .
Q. How can comparative studies with analogs guide further structural optimization?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., 3,5-diisopropylphenyl or 4-methoxyanilino) and compare logP (via shake-flask method), solubility (nephelometry), and bioactivity. For example, 4-isopropylphenylamide derivatives show 63.5% yield and 5-fold higher antiproliferative activity than parent compounds .
Notes
- Advanced Techniques : SPR, CP-MLR, and meta-analysis are emphasized for resolving complex research challenges.
- Methodological Rigor : Answers prioritize reproducible protocols (e.g., ICH stability guidelines) and cross-validation via multiple analytical platforms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
